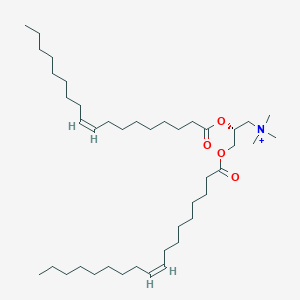

R-Dotap

Description

Properties

CAS No. |

328250-29-9 |

|---|---|

Molecular Formula |

C42H80NO4+ |

Molecular Weight |

663.1 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium |

InChI |

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1 |

InChI Key |

KWVJHCQQUFDPLU-KNEFWTSXSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

R-DOTAP's Mechanism of Action in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantio-specific cationic lipid R-1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) has emerged as a potent adjuvant in vaccine development, demonstrating a remarkable capacity to stimulate robust and durable immune responses. This technical guide provides an in-depth exploration of the core mechanisms by which R-DOTAP engages and activates immune cells, with a focus on its signaling pathways, impact on various immune cell subsets, and its role in shaping the adaptive immune response. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of next-generation vaccines and immunotherapies.

Core Mechanism of Action: A Multi-faceted Approach

R-DOTAP's efficacy as an immune adjuvant stems from its ability to orchestrate a complex interplay of cellular and molecular events. Its cationic nature facilitates efficient interaction with negatively charged cell membranes, promoting the uptake of associated antigens by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[1][2] Beyond its role as a delivery vehicle, R-DOTAP actively triggers intracellular signaling cascades that are critical for the initiation of a potent immune response.

Activation of Innate Immunity: The First Line of Defense

A pivotal aspect of R-DOTAP's mechanism of action is its ability to stimulate the innate immune system, primarily through the activation of endosomal Toll-like receptors (TLRs).[1][2][3][4][5] Specifically, R-DOTAP has been shown to engage TLR7 and/or TLR9, leading to the production of type I interferons (IFN-α/β).[1][2][3][4][5] This activation is dependent on the adaptor protein MyD88, a key component of the TLR signaling pathway.[3][4] The production of type I IFNs is a critical event that initiates a cascade of downstream effects, including the maturation of dendritic cells and the induction of chemokines and cytokines.[3]

In addition to the TLR pathway, some studies suggest that DOTAP can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK and p38 pathways in dendritic cells, leading to the production of chemokines such as CCL2.[6][7] This multifaceted activation of innate immune signaling pathways sets the stage for a robust and targeted adaptive immune response.

Signaling Pathway in Antigen-Presenting Cells (APCs)

Shaping the Adaptive Immune Response: A Balanced Attack

The initial activation of the innate immune system by R-DOTAP creates a favorable environment for the development of a powerful and specific adaptive immune response. R-DOTAP has been consistently shown to enhance both CD4+ and CD8+ T-cell responses.[4][8][9][10][11][12]

CD8+ T-Cell Response: R-DOTAP promotes the cross-presentation of exogenous antigens on MHC class I molecules by dendritic cells.[3] This process is crucial for the activation of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which are essential for eliminating virus-infected cells and tumor cells.[3][13] The induction of type I IFN by R-DOTAP is a key requirement for this robust CD8+ T-cell response.[3]

CD4+ T-Cell Response: R-DOTAP also potently stimulates CD4+ T-cell responses.[4][9][10][11][14] These "helper" T cells play a central role in orchestrating the overall immune response by providing help to B cells for antibody production and by activating CD8+ T cells. Studies have shown that R-DOTAP-adjuvanted vaccines elicit multifunctional CD4+ T cells capable of producing a range of cytokines, including IFN-γ, IL-2, IL-4, and IL-5.[14]

Th1/Th2 Polarization: The balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses is a critical determinant of vaccine efficacy. While some studies suggest that DOTAP formulations can induce a Th2-biased response, characterized by the production of IL-4 and IgG1 antibodies[15][16], other research indicates that R-DOTAP promotes a more balanced Th1/Th2 response or even a Th1-skewed response.[3][17][18] This balanced profile, with the induction of both IFN-γ (a hallmark of Th1) and IL-4 (a hallmark of Th2), is often considered optimal for effective vaccine-induced immunity against a broad range of pathogens.[3][18]

Quantitative Data on Immune Cell Activation

The following tables summarize quantitative data from various studies on the effects of R-DOTAP on immune cell responses.

Table 1: T-Cell Responses Induced by R-DOTAP Formulations

| Immune Cell Subset | Antigen | Adjuvant | Cytokine Production | Fold Increase vs. Antigen Alone | Reference |

| T cells (spleen) | SARS-CoV2 Spike S1 + RBD | R-DOTAP | IFN-γ | 20-50 fold | [3] |

| T cells (spleen) | SARS-CoV2 full-length Spike | R-DOTAP | IFN-γ | ~5 fold | [3] |

| CD8+ T cells (spleen) | HPV E7 peptide | (R)-DOTAP | IFN-γ | 32.6% of CD8+ cells | [13] |

| CD8+ T cells (spleen) | HPV E7 peptide | (S)-DOTAP | IFN-γ | 12.0% of CD8+ cells | [13] |

| CD4+ T cells (draining lymph node & spleen) | Influenza HA-B | R-DOTAP | IL-2 and IFN-γ | Significantly higher than AddaVax + CpG | [9] |

Table 2: Cytokine and Antibody Responses

| Response Type | Antigen | Adjuvant | Key Cytokines/Antibodies Induced | Observation | Reference |

| Mucosal & Systemic | Ovalbumin (OVA) | DOTAP/DC-chol | IgA, IgG1, IL-4 | Potent Th2 response | [15][16] |

| Cellular | Fusion Protein (Hspx, PPE44, Esxv) | DOTAP/CHOL/FP | IFN-γ, IL-12 | Strong Th1 response | [17] |

| Cellular & Humoral | SARS-CoV2 or Influenza proteins | R-DOTAP | IFN-γ, IL-4, IgG1, IgG2a | Balanced Th1/Th2 response | [3][18] |

| Cellular | Flublok (H1, H3, HA-B proteins) | R-DOTAP | IL-2, IFN-γ, IL-4/5, Granzyme B | Robust and multifunctional CD4+ T-cell response | [14] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of R-DOTAP.

In Vivo CTL Assay

Objective: To determine the in vivo cytotoxic T-lymphocyte (CTL) activity generated by vaccination.

Protocol:

-

C57BL/6 mice are immunized with the test vaccine formulation (e.g., (R)-DOTAP/E7).

-

Seven days post-vaccination, splenocytes from naive, unimmunized mice are prepared as target cells.

-

The target splenocytes are divided into two populations. One population is pulsed with the specific peptide antigen (e.g., E7 peptide) and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is pulsed with an irrelevant peptide and labeled with a low concentration of the same dye (CFSElow).

-

The two labeled target cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice.

-

After 18-24 hours, splenocytes from the immunized mice are harvested and analyzed by flow cytometry.

-

The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.

Experimental Workflow for In Vivo CTL Assay

ELISpot Assay for Cytokine-Producing T-Cells

Objective: To quantify the frequency of antigen-specific T cells secreting a particular cytokine (e.g., IFN-γ, IL-2).

Protocol:

-

ELISpot plates are coated with a capture antibody specific for the cytokine of interest.

-

Splenocytes or lymph node cells are harvested from immunized mice. CD4+ or CD8+ T cells can be enriched if desired.

-

The cells are added to the wells of the ELISpot plate and stimulated in vitro with the specific antigen (peptide or protein). Control wells receive no antigen or an irrelevant antigen.

-

The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.

-

After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

-

A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.

-

The spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and phenotype antigen-specific, cytokine-producing T cells.

Protocol:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are stimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

After stimulation, the cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

-

The cells are then fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

-

The stained cells are analyzed by multi-color flow cytometry to determine the percentage of different T-cell subsets producing specific cytokines.

Conclusion

R-DOTAP represents a significant advancement in adjuvant technology, offering a multifaceted mechanism of action that effectively bridges innate and adaptive immunity. Its ability to activate TLR signaling, induce type I interferons, and promote robust, balanced, and polyfunctional CD4+ and CD8+ T-cell responses underscores its potential for the development of highly effective vaccines against a range of infectious diseases and cancers. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design and optimization of R-DOTAP-based immunotherapies. Further research will continue to unravel the intricate details of its interaction with the immune system, paving the way for even more sophisticated and targeted vaccine strategies.

References

- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdsbiotech.com [pdsbiotech.com]

- 5. mdpi.com [mdpi.com]

- 6. A simple but effective cancer vaccine consisting of an antigen and a cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105920599B - Vaccine using cationic liposome DOTAP as adjuvant and preparation method thereof - Google Patents [patents.google.com]

- 8. Microfluidic-prepared DOTAP nanoparticles induce strong T-cell responses in mice | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flublok Quadrivalent Vaccine Adjuvanted with R-DOTAP Elicits a Robust and Multifunctional CD4 T Cell Response That Is of Greater Magnitude and Functional Diversity Than Conventional Adjuvant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice | PLOS One [journals.plos.org]

- 17. Increasing Cellular Immune Response in Liposomal Formulations of DOTAP Encapsulated by Fusion Protein Hspx, PPE44, And Esxv, as a Potential Tuberculosis Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdsbiotech.com [pdsbiotech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of R-Dotap with Toll-Like Receptors (TLRs)

Introduction

R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), is a potent immunostimulatory agent increasingly utilized as a vaccine adjuvant and a component of drug delivery systems.[1][2][3] Its efficacy is largely attributed to its ability to activate the innate immune system, primarily through engagement with endosomal Toll-like receptors (TLRs). This guide provides a comprehensive technical overview of the interaction between R-Dotap and TLRs, focusing on the core mechanisms, signaling pathways, and experimental methodologies used to characterize this interaction.

Core Interaction: R-Dotap and Endosomal TLRs

R-Dotap, when formulated into nanoparticles, is taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][4] Within the endosomal compartments of these cells, R-Dotap directly interacts with and activates TLR7 and TLR9.[1][3] This interaction is central to its adjuvant activity, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and subsequent activation of adaptive immune responses, particularly robust CD8+ T cell responses.[1][3]

Signaling Pathways

The activation of TLR7 and TLR9 by R-Dotap converges on the MyD88-dependent signaling pathway. This pathway is crucial for the induction of type I IFNs, a key outcome of R-Dotap stimulation.

Quantitative Data

| Parameter | Cell Type | Assay | Concentration for Peak Response | Reference |

| Type I Interferon Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | B16-Blue™ ISG reporter cells | 50-100 µM | [1] |

| NF-κB Activation | HEK-Blue™ hTLR7 Cells | SEAP Reporter Assay | Dose-dependent increase observed | [5] |

| NF-κB Activation | HEK-Blue™ hTLR9 Cells | SEAP Reporter Assay | Dose-dependent increase observed | [6] |

R-Dotap and the NLRP3 Inflammasome

Some evidence suggests that cationic lipids, including DOTAP, can activate the NLRP3 inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[7][8] This activation is thought to be a result of lysosomal destabilization following nanoparticle uptake. However, quantitative data specifically for R-Dotap-mediated NLRP3 inflammasome activation is limited.

Experimental Protocols

1. Assessment of TLR7/TLR9 Activation using HEK-Blue™ Reporter Cells

This protocol describes a method to quantify R-Dotap-induced TLR7 and TLR9 activation using commercially available reporter cell lines.

-

Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5][6]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.

-

Stimulation: Prepare serial dilutions of R-Dotap nanoparticles in cell culture medium. Remove the old medium from the cells and add the R-Dotap dilutions. Include a positive control (e.g., R848 for TLR7, CpG ODN for TLR9) and a negative control (medium only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a detection reagent such as QUANTI-Blue™ Solution (InvivoGen). This reagent changes color in the presence of SEAP.

-

Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The level of SEAP activity is proportional to the activation of NF-κB, indicating TLR7 or TLR9 stimulation.

2. Measurement of Type I Interferon Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of BMDCs and the subsequent measurement of R-Dotap-induced type I IFN production.

-

BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Culture for 7-9 days, with media changes every 2-3 days, to differentiate the progenitor cells into BMDCs.[2]

-

Stimulation: Plate the BMDCs in a 24-well plate at a density of 1 x 10^6 cells per well. Add different concentrations of R-Dotap nanoparticles to the wells. Include a positive control (e.g., LPS) and a negative control (medium only).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-α and IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Alternatively, a reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE) can be used for a bioassay.[1]

3. Assessment of NLRP3 Inflammasome Activation

This protocol describes how to measure Caspase-1 activation and IL-1β secretion as indicators of NLRP3 inflammasome activation in a human monocytic cell line.

-

Cell Culture and Priming: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours. Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[9]

-

Stimulation: After priming, replace the medium and treat the cells with various concentrations of R-Dotap nanoparticles. Include a known NLRP3 activator like nigericin (B1684572) or ATP as a positive control.

-

Caspase-1 Activity Assay: Collect the cell culture supernatants and cell lysates. Measure Caspase-1 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific Caspase-1 substrate (e.g., YVAD-AFC).[10]

-

IL-1β ELISA: Measure the concentration of secreted IL-1β in the cell culture supernatants using a human IL-1β ELISA kit.

R-Dotap is a promising vaccine adjuvant that exerts its potent immunostimulatory effects primarily through the activation of endosomal TLR7 and TLR9. This interaction triggers a MyD88-dependent signaling cascade, leading to the production of type I interferons, which are critical for the induction of robust T cell-mediated immunity. While the general mechanisms are well-characterized, further research is needed to elucidate the precise quantitative parameters of the R-Dotap-TLR interaction and to fully understand its potential engagement of other innate immune pathways such as the NLRP3 inflammasome. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the immunomodulatory properties of R-Dotap in the development of next-generation vaccines and immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative intracellular localization of cationic lipid-nucleic acid nanoparticles with fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Type I interferons produced by dendritic cells promote their phenotypic and functional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

R-Dotap induced cytokine and chemokine profiles

An In-Depth Technical Guide to R-Dotap Induced Cytokine and Chemokine Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomerically pure cationic lipid R-1,2-dioleoyl-3-trimethyl-ammonium-propane (R-Dotap) has emerged as a potent vaccine adjuvant, demonstrating significant promise in pre-clinical and clinical studies.[1][2][3] Formulated as nanoparticles, R-Dotap is recognized for its capacity to robustly enhance both cellular and humoral immune responses to a variety of protein and peptide antigens.[4][5][6][7] A key aspect of its immunostimulatory activity lies in its ability to induce a distinct and powerful profile of cytokines and chemokines. This guide provides a detailed overview of the signaling pathways activated by R-Dotap, the resulting cytokine and chemokine signatures, and the experimental protocols used for their characterization.

Core Mechanism of Action and Signaling Pathways

R-Dotap's efficacy as an adjuvant is rooted in its unique ability to engage innate immune pathways, leading to a strong and balanced adaptive immune response. The primary mechanism involves its efficient uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), which initiates a cascade of intracellular signaling events.[1][3][8]

The cationic nature of R-Dotap nanoparticles facilitates electrostatic interactions with the negatively charged cell membranes of APCs, promoting efficient endocytosis of the lipid and its associated antigen cargo.[1][3][8] Once inside the endosome, R-Dotap activates endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][3][8] This activation is dependent on the adaptor protein MyD88.[1][8]

The recruitment of MyD88 initiates a downstream signaling cascade that leads to the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).[9][10] This culminates in the potent induction of Type I Interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, which are critical for orchestrating the subsequent adaptive immune response.[1][4][6][8]

References

- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination [mdpi.com]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdsbiotech.com [pdsbiotech.com]

- 7. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 10. Toll-Like Receptor Signaling Pathways—Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

R-Dotap for Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), has emerged as a potent adjuvant in cancer immunotherapy.[1][2] Its unique ability to stimulate a robust cell-mediated immune response, particularly cytotoxic T-lymphocyte (CTL) activity, makes it a compelling candidate for therapeutic cancer vaccines.[1][2][3] This technical guide provides an in-depth overview of R-Dotap, including its mechanism of action, formulation characteristics, and detailed protocols for its application in preclinical cancer immunotherapy research.

Core Concepts: The Immunostimulatory Advantage of R-Dotap

Commercially available DOTAP is a racemic mixture of R and S enantiomers.[1][2] Research has demonstrated that the R-enantiomer, R-Dotap, is the immunologically active component responsible for the adjuvant effects observed with the racemic mixture.[1][2] When formulated with a tumor-associated antigen, R-Dotap significantly enhances the anti-tumor immune response, leading to tumor regression and improved survival in preclinical models.[1][2][3] In contrast, the S-enantiomer (S-Dotap) exhibits limited to no adjuvant activity.[1][2]

Mechanism of Action: TLR Agonism and Type I Interferon Induction

R-Dotap functions as a potent adjuvant by activating the innate immune system. It is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3][4] This recognition triggers a downstream signaling cascade that is dependent on the adaptor protein MyD88.[3][4] The activation of the TLR/MyD88 pathway culminates in the production of Type I interferons (IFN-α/β), which are critical for the subsequent development of a robust antigen-specific adaptive immune response.[3][4][5] This mechanism promotes the maturation of dendritic cells (DCs), enhances antigen cross-presentation, and ultimately leads to the priming and activation of potent CD8+ cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells.[3][5]

Data Presentation: Formulation and Efficacy

The following tables summarize the key quantitative data regarding R-Dotap-based vaccine formulations and their efficacy in preclinical cancer models.

Table 1: Physicochemical Characteristics of R-Dotap Formulations

| Formulation | Antigen | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| (R)-DOTAP/E7 complexes | HPV-16 E7 peptide | 126.8 ± 5.1 | 54.3 ± 4.0 | 31.3 ± 16.6 |

| (S)-DOTAP/E7 complexes | HPV-16 E7 peptide | 125.6 ± 7.8 | 55.8 ± 1.9 | 32.1 ± 8.9 |

| (R)-DOTAP/Trp2 complexes | Trp2 peptide | Decreases with increasing peptide concentration | Decreases with increasing peptide concentration | Not reported |

Data compiled from studies on HPV and melanoma models.[1][6]

Table 2: In Vivo Anti-Tumor Efficacy of R-Dotap-Based Vaccines

| Cancer Model | Treatment Group | Key Findings |

| Murine Cervical Cancer (TC-1 cells) | (R)-DOTAP/E7 | Significant tumor regression, comparable to racemic DOTAP/E7.[1] |

| (S)-DOTAP/E7 | Partial response, significantly less effective than (R)-DOTAP/E7.[1] | |

| E7 alone | No significant tumor growth delay.[1] | |

| Advanced Melanoma | (R)-DOTAP/Trp2 (75nmol) | Statistically significant tumor growth delay.[6] |

| (R)-DOTAP/Trp2 (5 and 25nmol) | No significant effect on tumor growth.[6] |

Table 3: Immunological Correlates of R-Dotap-Mediated Anti-Tumor Response

| Cancer Model | Treatment Group | CD8+ Tumor-Infiltrating Lymphocytes (TILs) | IFN-γ Production by CD8+ TILs | In Vivo CTL Response |

| Murine Cervical Cancer (TC-1 cells) | (R)-DOTAP/E7 | 0.9% of total tumor cells | 32.6% of CD8+ TILs | Significant specific killing of E7-labeled targets.[1] |

| (S)-DOTAP/E7 | 0.1% of total tumor cells | 12.0% of CD8+ TILs | No significant specific killing compared to untreated.[1] | |

| Advanced Melanoma | (R)-DOTAP/Trp2 (75nmol) | Highest population of functionally active TILs. | Increased IFN-γ secretion after restimulation. | Increased CTL activity.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving R-Dotap in cancer immunotherapy research.

R-Dotap Nanoparticle Formulation

This protocol describes the preparation of R-Dotap nanoparticles complexed with a peptide antigen using the thin-film hydration and extrusion method.[6][7][8]

Materials:

-

R-Dotap (or other lipids as required)

-

Cholesterol (optional, can improve stability)[9]

-

Antigen (e.g., tumor-associated peptide)

-

Hydration buffer (e.g., sterile phosphate-buffered saline (PBS) or sucrose (B13894) solution)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve R-Dotap and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer containing the desired concentration of the antigen.

-

Agitate the flask (e.g., by vortexing or gentle shaking) above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 times) to ensure size homogeneity.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the nanoparticles.

-

Quantify the antigen encapsulation efficiency using a suitable method (e.g., HPLC after separating free from encapsulated antigen).

-

In Vitro Dendritic Cell Activation Assay

This protocol outlines the procedure for assessing the ability of R-Dotap to activate bone marrow-derived dendritic cells (BMDCs) in vitro.[3][10][11]

Materials:

-

Bone marrow cells from mice (e.g., C57BL/6)

-

RPMI 1640 medium with supplements (fetal bovine serum, antibiotics, etc.)

-

Recombinant murine GM-CSF and IL-4

-

R-Dotap liposomes (without antigen)

-

LPS (positive control)

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, anti-CD86)

-

Propidium Iodide (PI) for viability staining

-

ELISA kit for chemokine (e.g., CCL2) detection

Procedure:

-

BMDC Generation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI medium supplemented with GM-CSF and IL-4 for 6-8 days to differentiate them into immature BMDCs.

-

-

BMDC Stimulation:

-

Plate the immature BMDCs in a 24-well plate.

-

Treat the cells with varying concentrations of R-Dotap liposomes for 18-24 hours. Include untreated cells and LPS-treated cells as negative and positive controls, respectively.

-

-

Flow Cytometry Analysis of Activation Markers:

-

Harvest the BMDCs and stain them with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (a co-stimulatory molecule indicative of activation).

-

Analyze the cells using a flow cytometer to quantify the percentage of CD11c+CD86+ cells.

-

-

Toxicity Assessment:

-

After treatment, stain a separate set of cells with PI.

-

Analyze by flow cytometry to determine the percentage of dead cells.

-

-

Chemokine Production Measurement:

-

Collect the cell culture supernatants after 24 hours of stimulation.

-

Measure the concentration of chemokines, such as CCL2, using an ELISA kit.

-

In Vivo Therapeutic Tumor Model (TC-1 Model)

This protocol describes a common in vivo model to evaluate the therapeutic efficacy of R-Dotap-based cancer vaccines using the TC-1 tumor cell line, which expresses the HPV-16 E7 oncoprotein.[3][12]

Materials:

-

TC-1 tumor cells

-

C57BL/6 mice (female, 6-8 weeks old)

-

R-Dotap/antigen vaccine formulation

-

Control formulations (e.g., R-Dotap alone, antigen alone, PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a defined number of TC-1 cells (e.g., 1 x 10^5 cells) into the flank of C57BL/6 mice.

-

-

Vaccination:

-

Once tumors are established and palpable (e.g., day 6-7), administer the R-Dotap/antigen vaccine formulation subcutaneously on the contralateral flank.

-

Include control groups receiving R-Dotap alone, antigen alone, or PBS.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Monitor the mice for signs of toxicity and overall health.

-

-

Endpoint Analysis:

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Excise tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the isolation and analysis of TILs from excised tumors to assess the local immune response.[13][14][15][16]

Materials:

-

Excised tumors

-

RPMI 1640 medium

-

Enzyme digestion cocktail (e.g., collagenase, DNase)

-

70 µm cell strainers

-

Ficoll-Paque for lymphocyte isolation (optional)

-

Red blood cell lysis buffer

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ)

-

Intracellular cytokine staining buffers

Procedure:

-

Tumor Dissociation:

-

Mince the excised tumors into small pieces.

-

Digest the tumor fragments with an enzyme cocktail to obtain a single-cell suspension.

-

-

Lymphocyte Isolation:

-

Pass the cell suspension through a 70 µm cell strainer.

-

(Optional) Isolate lymphocytes using a density gradient medium like Ficoll-Paque.

-

Lyse red blood cells using a lysis buffer.

-

-

Flow Cytometry Staining:

-

For surface marker staining, incubate the cells with a cocktail of antibodies against CD3, CD4, and CD8.

-

For intracellular cytokine staining (e.g., IFN-γ), restimulate the cells in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Then, fix and permeabilize the cells before staining for intracellular IFN-γ.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the percentage and absolute number of different T cell subsets (e.g., CD8+ T cells, CD4+ T cells) within the tumor.

-

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This protocol measures the antigen-specific killing activity of CTLs in vaccinated mice.[3][17]

Materials:

-

Splenocytes from naive C57BL/6 mice

-

Target peptide (e.g., E7) and control peptide

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

-

Vaccinated and control mice

Procedure:

-

Target Cell Preparation:

-

Isolate splenocytes from naive mice.

-

Split the splenocytes into two populations.

-

Pulse one population with the target peptide (e.g., E7) and label with a high concentration of CFSE (CFSE^high).

-

Pulse the second population with a control peptide and label with a low concentration of CFSE (CFSE^low).

-

-

Adoptive Transfer:

-

Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into vaccinated and control mice.

-

-

Analysis:

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to quantify the number of CFSE^high and CFSE^low cells.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where ratio = (% CFSE^high / % CFSE^low)

-

IFN-γ ELISpot Assay

This protocol quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.[18][19][20][21]

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Splenocytes from vaccinated and control mice

-

Antigenic peptide

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC or BCIP/NBT)

-

ELISpot reader

Procedure:

-

Cell Plating:

-

Add splenocytes to the wells of the pre-coated ELISpot plate.

-

Stimulate the cells with the specific antigenic peptide. Include wells with no peptide (negative control) and a mitogen (positive control).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

-

Detection:

-

Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

-

After incubation and washing, add streptavidin-HRP.

-

-

Spot Development:

-

Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.

-

-

Analysis:

-

Stop the reaction by washing with water.

-

Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

-

Mandatory Visualizations

Signaling Pathway of R-Dotap

Caption: R-Dotap signaling pathway in antigen-presenting cells.

Experimental Workflow for In Vivo Therapeutic Efficacy

Caption: Workflow for in vivo therapeutic efficacy studies.

References

- 1. pnas.org [pnas.org]

- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 9. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Combination Vaccination With Tetanus Toxoid and Enhanced Tumor-Cell Based Vaccine Against Cervical Cancer in a Mouse Model [frontiersin.org]

- 13. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. crownbio.com [crownbio.com]

- 16. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]

- 18. utcd.org.tr [utcd.org.tr]

- 19. youtube.com [youtube.com]

- 20. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

R-Dotap in Prophylactic Vaccine Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective and safe adjuvants is a cornerstone of modern prophylactic vaccine design, particularly for subunit vaccines which are often poorly immunogenic on their own. R-Dotap, the R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane, has emerged as a promising cationic lipid-based adjuvant that stimulates robust and balanced cellular and humoral immune responses. This technical guide provides an in-depth overview of R-Dotap's mechanism of action, formulation, and its application in the development of prophylactic vaccines against infectious diseases such as SARS-CoV-2 and influenza. It includes a compilation of key quantitative data from preclinical studies, detailed experimental protocols for immunological assessment, and visualizations of the critical signaling pathways and experimental workflows.

Introduction: The Role of R-Dotap in Adjuvancy

Subunit vaccines, which are composed of purified antigens, offer a favorable safety profile compared to live-attenuated or inactivated vaccines. However, their limited immunogenicity necessitates the inclusion of adjuvants to elicit a potent and durable protective immune response.[1] R-Dotap is a synthetic, enantiomerically pure cationic lipid that has demonstrated significant potential as a vaccine adjuvant.[2] Its unique properties enable the induction of both strong antibody responses and, critically, robust CD4+ and CD8+ T-cell immunity, which is often a limitation of traditional adjuvants like aluminum salts.[3][4]

R-Dotap's adjuvant activity is attributed to its ability to form nanoparticles that can efficiently deliver antigens to antigen-presenting cells (APCs) and to directly stimulate innate immune pathways.[5] This dual function leads to a well-rounded immune response characterized by a balanced Th1/Th2 profile, crucial for protection against a wide range of pathogens.[2] Furthermore, studies have shown that R-Dotap can facilitate a significant dose-sparing effect, allowing for the use of lower amounts of antigen to achieve a protective immune response.[1][2]

Mechanism of Action: Eliciting a Potent Immune Response

R-Dotap exerts its adjuvant effect through a multi-faceted mechanism that begins with the efficient uptake of the vaccine formulation by APCs, such as dendritic cells (DCs). The cationic nature of R-Dotap nanoparticles facilitates their interaction with the negatively charged cell membranes of APCs.[5]

Signaling Pathways

Once internalized, R-Dotap is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[5][6] This recognition triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity.[5][7]

The activation of this pathway leads to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5][8] Type I IFNs play a critical role in the subsequent activation and maturation of DCs, enhancing their ability to process and present antigens to T cells.[9] This robust activation of the innate immune system is pivotal for shaping the ensuing adaptive immune response.

Caption: R-Dotap induced TLR7/9 signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies evaluating R-Dotap adjuvanted prophylactic vaccines.

Table 1: T-Cell Responses Induced by R-Dotap Adjuvanted Vaccines

| Antigen | Adjuvant | T-Cell Type | Assay | Readout | Fold Increase vs. Antigen Alone | Reference |

| SARS-CoV-2 Spike S1 | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | Spot Forming Cells (SFC)/10^6 splenocytes | ~20-50 fold | [2][10] |

| SARS-CoV-2 RBD | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | ~20-50 fold | [2][10] |

| Influenza NP | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | Significant increase | [10] |

| Influenza COBRA Y2 | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | Significantly higher than AddaVax | [1] |

| Influenza HA-B | R-Dotap | CD4+ | IL-2 & IFN-γ ELISpot | Cytokine-producing cells/10^6 CD4 T cells | Outperformed AddaVax + CpG | [5] |

Table 2: Antibody Responses and Neutralizing Activity

| Antigen | Adjuvant | Antibody Titer | Neutralizing Activity | Dose Sparing | Reference |

| SARS-CoV-2 Spike S1 | R-Dotap | Strong induction of anti-RBD IgG | Potent neutralizing antibody response | Yes | [1][2] |

| Influenza COBRA Y2NG2 | R-Dotap | Robust HAI titers >1:40 | Protective against viral challenge | Yes (effective at 0.12 µg) | [2] |

| Fluzone (2011-12) | R-Dotap | Significantly enhanced HAI titers to all strains | Not explicitly stated, but implied by HAI | Yes | [1] |

Table 3: Physical Characteristics of R-Dotap Formulations

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| R-Dotap in sucrose (B13894) buffer | ~150 | Not specified | Positive | [10] |

| R-Dotap + COBRA proteins | Rough exterior surface observed | Not specified | Slight reduction, but remained positive | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of R-Dotap adjuvanted vaccines.

Preparation of R-Dotap Vaccine Formulation

-

Materials:

-

cGMP-grade R-Dotap

-

Antigen of interest (e.g., recombinant protein)

-

280 mM Sucrose solution

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Dilute the concentrated antigen to the desired concentration in 280 mM sucrose solution.[5][11]

-

Bring both the R-Dotap and the diluted antigen solution to ambient temperature.[5][11]

-

Mix the antigen solution with the R-Dotap nanoparticles at a 1:1 volume ratio.[5][11][12]

-

Gently mix by pipetting up and down to form a uniform suspension.[5][11]

-

The vaccine formulation is now ready for administration.

-

Interferon-gamma (IFN-γ) ELISpot Assay

This assay is used to quantify the frequency of antigen-specific IFN-γ-secreting T cells.

-

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ antibody

-

Splenocytes isolated from immunized mice

-

Antigen-specific peptides or whole protein for stimulation

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC or BCIP/NBT)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

-

Protocol:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Add 1 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

-

Add the specific peptide or protein antigen to the wells at a predetermined optimal concentration. Include negative control wells (no antigen) and positive control wells (e.g., Concanavalin A).[4]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution to develop the spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and phenotype cytokine-producing cells.

-

Materials:

-

Splenocytes from immunized mice

-

Antigen-specific peptides for stimulation

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Flow cytometer

-

-

Protocol:

-

Stimulate splenocytes with the relevant peptide antigen in the presence of a protein transport inhibitor for 4-6 hours.[14]

-

Wash the cells and stain for surface markers by incubating with the antibody cocktail.

-

Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines by incubating the cells with the cytokine antibody cocktail in the permeabilization buffer.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer and analyze using appropriate software.

-

SARS-CoV-2 Neutralizing Antibody ELISA

This competitive ELISA measures the ability of antibodies in a sample to block the interaction between the SARS-CoV-2 Receptor Binding Domain (RBD) and the human ACE2 receptor.

-

Materials:

-

Microplate pre-coated with human ACE2 receptor protein

-

Serum samples from immunized mice

-

Horseradish peroxidase-conjugated recombinant SARS-CoV-2 RBD fragment (RBD-HRP)

-

Positive and negative controls

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Microplate reader

-

-

Protocol:

-

Add diluted serum samples and controls to the ACE2-coated wells.

-

Immediately add RBD-HRP to the wells.[15]

-

Incubate the plate, allowing neutralizing antibodies in the sample to compete with the coated ACE2 for binding to RBD-HRP.

-

Wash the plate to remove unbound reagents.

-

Add TMB substrate and incubate to allow for color development. The color intensity will be inversely proportional to the amount of neutralizing antibodies.

-

Add stop solution and read the absorbance at 450 nm.

-

Calculate the percentage of inhibition to determine the neutralizing antibody titer.

-

Experimental and Logical Workflows

Caption: Workflow for preclinical evaluation of R-Dotap adjuvanted vaccines.

Conclusion

R-Dotap stands out as a versatile and potent adjuvant for prophylactic vaccine development. Its ability to induce a balanced Th1/Th2 response, including strong CD8+ T-cell immunity, addresses a critical need in modern vaccinology. The well-defined mechanism of action via TLR7/9 signaling provides a solid scientific basis for its application. The preclinical data for SARS-CoV-2 and influenza vaccines are highly encouraging, demonstrating robust immunogenicity and a dose-sparing effect. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance R-Dotap-adjuvanted vaccine candidates. Further clinical investigation is warranted to fully realize the potential of R-Dotap in preventing infectious diseases.

References

- 1. Development of ELISA-Based Assay for Detection of SARS-CoV-2 Neutralizing Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aelvis.net [aelvis.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. researchgate.net [researchgate.net]

- 11. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdsbiotech.com [pdsbiotech.com]

- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 15. biossusa.com [biossusa.com]

R-DOTAP for In Vitro siRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the cationic lipid R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) for the delivery of small interfering RNA (siRNA) in in vitro settings. It consolidates findings on its enhanced efficacy, outlines detailed experimental protocols, and presents key quantitative data from published research.

Core Concepts and Advantages

R-DOTAP has emerged as a promising vehicle for siRNA delivery due to its high transfection efficiency and low cytotoxicity.[1] Studies have demonstrated that the stereochemistry of DOTAP plays a crucial role in its effectiveness as a transfection reagent. Specifically, the R-enantiomer has shown superior performance in gene silencing compared to the S-enantiomer and the racemic mixture, particularly at lower siRNA concentrations.[1][2]

The enhanced efficacy of R-DOTAP is attributed to differences in lipid packing and cellular uptake mechanisms.[1] It is suggested that R-DOTAP lipoplexes may favor more efficient endocytosis pathways for functional siRNA delivery, potentially avoiding lysosomal degradation that can occur with other carriers.[1] This makes R-DOTAP a valuable tool for researchers aiming to achieve significant gene knockdown with minimal off-target effects and cellular stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies utilizing R-DOTAP for siRNA delivery.

Table 1: Aromatase Silencing Efficiency in MCF-7 Cells [1]

| siRNA Concentration | Charge Ratio (+/-) | R-DOTAP (% Silencing) | S-DOTAP (% Silencing) | Racemic DOTAP (% Silencing) |

| 50 nM | 3 | ~72% | ~70% | ~70% |

| 50 nM | 4 | ~78% | ~72% | ~72% |

| 50 nM | 5 | ~80% | ~74% | ~75% |

| 25 nM | 3 | ~65% | ~63% | ~63% |

| 10 nM | 3 | ~47% | No significant downregulation | No significant downregulation |

*Statistically significant difference compared to S- and racemic DOTAP (p<0.01 and p<0.05 respectively).

Table 2: Cell Viability after R-DOTAP Lipoplex Treatment in MCF-7 Cells [1]

| siRNA Concentration | Charge Ratio (+/-) | Cell Viability (% of Control) |

| 10 nM | 3 | No significant difference |

| 25 nM | 3 | No significant difference |

| 50 nM | 3 | No significant difference |

Table 3: Transfection Efficiency in Human Hematopoietic Stem Cells (HSCs) [3]

| Transfection Reagent | Transfection Efficiency | Cytotoxicity |

| DOTAP | >60% | Negligible |

| Lipofectamine LTX | Lower | Well-tolerated |

| siPORT NeoFX | Lower | Well-tolerated |

| siPORT Amine | Lower | Well-tolerated |

| TransPass R2 | Similar to DOTAP | Significant |

Experimental Protocols

This section provides a detailed methodology for the preparation of R-DOTAP/siRNA lipoplexes and subsequent in vitro transfection, based on established protocols.[1][3]

Materials

-

R-DOTAP chloride

-

Cholesterol

-

siRNA (target-specific and control)

-

Opti-MEM™ I Reduced Serum Medium or similar

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Cell line of interest (e.g., MCF-7, CD34+ HSCs)

-

Multi-well cell culture plates

-

Standard cell culture and analysis equipment

Lipoplex Preparation

-

Stock Solutions:

-

Dissolve R-DOTAP in ethanol to a concentration of 50 mg/mL.

-

Dissolve cholesterol in warm ethanol to a concentration of 5 mg/mL.

-

-

Liposome Formulation:

-

Combine the R-DOTAP and cholesterol stock solutions at a 1:1 molar ratio.

-

-

siRNA Dilution:

-

Dilute the siRNA stock in a suitable buffer, such as HEPES-buffered saline (HBS) or Opti-MEM, to the desired concentration.

-

-

Complex Formation:

-

Slowly add the R-DOTAP/cholesterol mixture to the diluted siRNA solution while gently vortexing.

-

The charge ratio of the cationic lipid to the anionic siRNA should be calculated and optimized. Ratios between 3 and 5 have been shown to be effective.[1]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

In Vitro Transfection Workflow

The following diagram illustrates a typical workflow for in vitro siRNA transfection using R-DOTAP lipoplexes.

Caption: Experimental workflow for in vitro siRNA transfection using R-DOTAP.

Cell Transfection Protocol

-

Cell Seeding:

-

One day prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

-

-

Transfection:

-

Gently add the prepared R-DOTAP/siRNA lipoplex solution to each well.

-

The final siRNA concentration in the wells should be optimized, with effective ranges reported between 10 nM and 50 nM.[1]

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, replace the medium containing the lipoplexes with fresh, complete culture medium.

-

Continue to incubate the cells for 24-72 hours before analysis, depending on the target gene and the assay to be performed.

-

Analysis of Gene Knockdown and Cytotoxicity

-

Gene Knockdown: The efficiency of gene silencing can be quantified by measuring the target mRNA levels using quantitative real-time PCR (qPCR) or protein levels using Western blotting or ELISA.

-

Cytotoxicity: Cell viability can be assessed using standard assays such as the MTS or MTT assay to ensure that the observed gene knockdown is not a result of cellular toxicity.[1]

Proposed Mechanism of R-DOTAP Mediated siRNA Delivery

The superior performance of R-DOTAP is linked to its interaction with the cell membrane and subsequent intracellular trafficking. While many cationic lipids are taken up via clathrin-mediated endocytosis, which can lead to lysosomal degradation of the siRNA cargo, R-DOTAP appears to utilize alternative, more productive pathways for functional siRNA delivery.[1]

The proposed pathway involves the following steps:

Caption: Proposed signaling pathway for R-DOTAP mediated siRNA delivery and gene silencing.

This specialized uptake mechanism is thought to be a key factor in the enhanced gene silencing observed with R-DOTAP formulations, particularly at lower, more clinically relevant siRNA concentrations.[1]

Conclusion

R-DOTAP stands out as a highly effective cationic lipid for the in vitro delivery of siRNA. Its demonstrated ability to achieve significant gene knockdown with low toxicity, especially at lower siRNA concentrations, makes it an excellent choice for a wide range of research applications. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can effectively leverage R-DOTAP to advance their gene silencing studies.

References

- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

R-DOTAP Lipoplex Formulation for Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) for therapeutic gene silencing presents a significant challenge, primarily due to the inherent instability and poor cellular uptake of naked siRNA molecules. Cationic lipid-based delivery systems, particularly lipoplexes, have emerged as a promising non-viral vector for siRNA delivery. Among these, formulations containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) have been widely utilized due to their high transfection efficiency and relatively low toxicity.[1] This technical guide focuses on the R-enantiomer of DOTAP (R-DOTAP) and its application in forming lipoplexes for gene silencing. Recent studies have indicated that the stereochemistry of DOTAP plays a crucial role in its efficacy, with R-DOTAP demonstrating superior gene silencing capabilities compared to its S-enantiomer and racemic mixtures under specific conditions.[1][2]

This document provides an in-depth overview of R-DOTAP lipoplex formulation, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological and experimental processes.

Core Concepts and Mechanism of Action

R-DOTAP lipoplexes are nanoparticles formed through the electrostatic interaction between the positively charged R-DOTAP cationic lipids and the negatively charged phosphate (B84403) backbone of siRNA.[3][4] These lipoplexes protect the siRNA from degradation by nucleases and facilitate its entry into target cells. The overall process of R-DOTAP mediated gene silencing involves several key steps:

-

Lipoplex Formation: R-DOTAP, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), self-assembles into liposomes.[1][3][5] When mixed with siRNA, these cationic liposomes encapsulate or complex with the siRNA molecules to form lipoplexes.[3]

-

Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to internalization primarily through endocytosis.[6] Studies suggest that multiple pathways can be involved, including clathrin-mediated endocytosis, caveolin-mediated uptake, and macropinocytosis.[4][6]

-

Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm before being degraded in the lysosome.[4] The cationic nature of R-DOTAP is thought to facilitate this escape by interacting with the anionic lipids of the endosomal membrane, leading to its disruption.

-

Gene Silencing: In the cytoplasm, the siRNA is released from the lipoplex and loaded into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent downregulation of the corresponding protein.

The superior performance of the R-enantiomer of DOTAP in some instances has been attributed to differences in lipid packing and the resulting lipoplex structure, which may influence the efficiency of cellular uptake and endosomal escape.[1][2]

Quantitative Data Summary

The physicochemical properties of R-DOTAP lipoplexes are critical determinants of their gene silencing efficiency. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of DOTAP-Based Lipoplexes

| Lipoplex Composition | N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| R-DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |

| S-DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |

| Racemic DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |

| DOTAP/DOPE | 1:1 | 152 | - | +42.1 | [6] |

| DOTAP:Cholesterol | 1:1 to 4:1 | ~200 | < 0.3 | +30 to +50 | [6] |

| DOTAP:Cholesterol (1:1) with AL-A12 | - | 150-200 | ~0.2 | +43.66 ± 1.19 | [6] |

| Aminolipid:DOTAP systems | - | 54-79 | < 0.2 | +18 to +53 | [7] |

| DOTAP/Cholesterol | - | 108.2 ± 0.6 | > 0.2 | 28.21 ± 4.31 | [7] |

| DOTAP-based liposomes | - | 93-195 | 0.17-0.28 | +40 to +54 | [8] |

Table 2: In Vitro Gene Silencing Efficiency of DOTAP-Based Lipoplexes

| Cell Line | Target Gene | Lipoplex Composition | siRNA Concentration | Gene Silencing Efficiency | Reference |

| MCF-7 | Aromatase | R-DOTAP:Cholesterol (CR=5) | 50 nM | ~80% | [1] |

| MCF-7 | Aromatase | R-DOTAP:Cholesterol (CR=3) | 10 nM | ~50% | [1] |

| MCF-7 | Aromatase | S-DOTAP:Cholesterol (CR=3) | 10 nM | No significant downregulation | [1] |

| MCF-7 | Aromatase | Racemic DOTAP:Cholesterol (CR=3) | 10 nM | No significant downregulation | [1] |

| A549-Luc | Luciferase | DOTAP:Cholesterol | Not specified | ~48.4% | [9] |

| Human hematopoietic stem cells | Cathepsin S | DOTAP | 25 nM | >60% transfection efficiency | [10] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of R-DOTAP lipoplexes and their use in gene silencing experiments.

Preparation of R-DOTAP Liposomes

The thin-film hydration method is a common technique for preparing R-DOTAP liposomes.[3]

Materials:

-

R-DOTAP

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Nuclease-free water

-

Rotary evaporator

-

Sonicator or extruder

Protocol:

-

Dissolve R-DOTAP and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[3]

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3]

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with nuclease-free water by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[3]

-

To obtain unilamellar vesicles of a defined size, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[3][11]

Formation of R-DOTAP/siRNA Lipoplexes

Materials:

-

R-DOTAP liposome suspension

-

siRNA solution

-

Nuclease-free water or buffer (e.g., OptiMEM)

Protocol:

-

Dilute the R-DOTAP liposome suspension to the desired concentration in nuclease-free water or a suitable buffer.[6]

-

In a separate tube, dilute the siRNA stock solution to the desired concentration.

-

Add the diluted siRNA solution to the diluted liposome suspension. Mix gently by pipetting. Do not vortex.[6]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6] The charge ratio (N/P ratio), which is the ratio of positive charges from the cationic lipid to the negative charges from the siRNA phosphate backbone, should be optimized for each cell type and application.

Characterization of Lipoplexes

a) Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).[6]

-

Procedure: Dilute a small aliquot of the lipoplex suspension in an appropriate buffer and measure the particle size and PDI using a DLS instrument.[6]

b) Zeta Potential:

-

Method: Laser Doppler Velocimetry.[6]

-

Procedure: Dilute a small aliquot of the lipoplex suspension in a low ionic strength buffer or deionized water and measure the zeta potential.[6]

c) siRNA Encapsulation Efficiency:

-

Method: Gel retardation assay or a fluorescent dye-based quantification assay (e.g., PicoGreen).[6]

-

Procedure (Gel Retardation): Load the lipoplex samples onto an agarose (B213101) gel. Free, uncomplexed siRNA will migrate into the gel, while siRNA complexed within the lipoplexes will be retained in the loading well. The absence of a band for free siRNA indicates high encapsulation efficiency.

In Vitro Transfection and Gene Silencing Assay

Materials:

-

Target cells

-

Complete cell culture medium

-

Serum-free medium (e.g., OptiMEM)

-

R-DOTAP/siRNA lipoplexes

-

Phosphate-buffered saline (PBS)

-

Reagents for quantifying gene expression (e.g., qRT-PCR primers, antibodies for Western blot, or a luciferase assay system for reporter gene silencing).

Protocol:

-

Seed the target cells in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[12]

-

On the day of transfection, remove the culture medium and wash the cells with PBS or serum-free medium.[6]

-

Add the freshly prepared R-DOTAP/siRNA lipoplex suspension to the cells. The final siRNA concentration needs to be optimized.[10][12]

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[6][10]

-

After incubation, remove the transfection medium and replace it with fresh, complete growth medium.[6]

-

Analyze gene silencing 24-72 hours post-transfection using an appropriate method (e.g., qRT-PCR to measure mRNA levels or Western blot to measure protein levels).[6]

Visualizations

Signaling and Cellular Processing Pathway

Caption: Cellular uptake and gene silencing pathway of R-DOTAP/siRNA lipoplexes.

Experimental Workflow for Lipoplex Preparation and Transfection

Caption: Step-by-step workflow for gene silencing using R-DOTAP lipoplexes.

Conclusion

R-DOTAP lipoplex formulations represent a highly effective and promising platform for the delivery of siRNA for gene silencing applications. The stereochemistry of the cationic lipid plays a significant role in transfection efficiency, with R-DOTAP demonstrating advantages in specific contexts. By carefully controlling the formulation parameters, such as the lipid composition and N/P ratio, and by following optimized protocols for preparation and transfection, researchers can achieve robust and reproducible gene knockdown. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of R-DOTAP-based gene silencing technologies in research and therapeutic development.

References

- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. dovepress.com [dovepress.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

R-Dotap nanoparticle uptake by dendritic cells

An In-depth Technical Guide to R-Dotap Nanoparticle Uptake by Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomer R-1,2-dioleoyl-3-trimethylammonium-propane (R-Dotap) is a cationic lipid that has garnered significant attention as a potent immune-stimulatory agent and a component of nanoparticle-based delivery systems, particularly for vaccines and cancer immunotherapy.[1][2][3][4][5] Its ability to be formulated into nanoparticles allows for the efficient encapsulation and delivery of antigens to antigen-presenting cells (APCs), most notably dendritic cells (DCs).[1][4][5] Dendritic cells are critical for initiating and shaping adaptive immune responses. The efficient uptake of R-Dotap nanoparticles by these cells is a crucial first step in triggering a robust cellular and humoral immune response.[2][6] This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental protocols related to .

Mechanism of R-Dotap Nanoparticle Uptake

The primary driver for the initial interaction between R-Dotap nanoparticles and dendritic cells is electrostatics. R-Dotap confers a strong positive surface charge (zeta potential) to the nanoparticle formulation.[7] Conversely, the surface of dendritic cells is rich in negatively charged sialic acid residues and other anionic molecules, leading to a net negative charge. This charge differential promotes efficient binding of the cationic nanoparticles to the cell membrane, facilitating their subsequent internalization.[1][4]

While the precise endocytic pathways can be influenced by nanoparticle size and the specific cell subset, uptake is generally an active, energy-dependent process.[8] Studies on various nanoparticle types suggest that dendritic cells can utilize several endocytosis mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-dependent pathways, to internalize particulate matter.[8][9] The size of the nanoparticle-antigen complex, which can be significantly larger than the nanoparticle alone, is a key factor in determining the dominant uptake route.[10]

Intracellular Signaling and Immune Activation

Upon internalization, R-Dotap nanoparticles are trafficked to endosomal compartments. Within the endosome, R-Dotap itself acts as a potent adjuvant, triggering innate immune signaling pathways. It is a known activator of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][2][4]

This activation initiates a downstream signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][4] The MyD88-dependent pathway culminates in the production of Type I interferons (IFN-α/β).[1][2] The secretion of Type I IFN is a hallmark of R-Dotap's adjuvant activity and is essential for its ability to stimulate potent, antigen-specific CD8+ T cell responses and subsequent anti-tumor activity.[2][5] This signaling cascade promotes the maturation of the dendritic cell, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to prime naïve T cells.[2][8]

Quantitative Data Presentation

The physicochemical properties of R-Dotap nanoparticles are critical determinants of their interaction with dendritic cells. These properties are typically characterized before in vitro or in vivo use.

| Parameter | Formulation | Value | Significance | Reference |

| Average Size (nm) | (R)-DOTAP/E7 Peptide Complex | 126.8 ± 5.1 | Size influences the mechanism of cellular uptake. | [7] |

| DOTAP-Nano (microfluidic prep) | ~50 | Smaller particles may exhibit different uptake kinetics. | [10] | |

| DOTAP-Nano + OVA Antigen | ~2000 | Antigen complexation significantly increases particle size. | [10] | |

| Zeta Potential (mV) | (R)-DOTAP/E7 Peptide Complex | +54.3 ± 4.0 | A high positive charge promotes binding to negative cell membranes. | [7] |

| Lipid-Polymer Nanoparticles | +20 to +40 | Demonstrates the cationic nature essential for electrostatic interaction. | [11] | |

| Encapsulation Eff. | (R)-DOTAP with E7 Peptide | 31.3 ± 16.6% | Measures the efficiency of antigen loading into the nanoparticle. | [7] |

| DC Maturation | OVA@DDAB/PLGA Nv vs Control | Upregulation of CD40, CD86, MHC II | Indicates nanoparticle-induced activation and maturation of DCs. | [12] |

| Cytokine Release | OVA@DDAB/PLGA Nv vs Control | Increased IL-1β, IFN-γ, TNF-α | Confirms the pro-inflammatory signaling initiated by the nanoparticle. | [12] |

Experimental Protocols

Protocol 1: Synthesis of R-Dotap Nanoparticles (Lipid Film Hydration & Extrusion)

This protocol describes a common method for creating R-Dotap-based liposomes.

Materials:

-